3-(carboxymethyl)-1H-indole-6-carboxylic acid
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Overview
Description
3-(carboxymethyl)-1H-indole-6-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a carboxymethyl group and a carboxylic acid group attached to the indole ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carboxymethyl)-1H-indole-6-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Another method involves the hydrolysis of nitriles to carboxylic acids. This process typically starts with an organic halogen compound, which undergoes nucleophilic substitution with a cyanide ion, followed by hydrolysis to yield the carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to optimize reaction conditions and improve yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(carboxymethyl)-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(carboxymethyl)-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(carboxymethyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxymethyl group attached to the indole ring.
Indole-3-butyric acid: Another plant hormone with a similar structure but with a butyric acid group instead of a carboxymethyl group.
Uniqueness
3-(carboxymethyl)-1H-indole-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dual carboxylic acid groups make it particularly versatile for various synthetic and research applications.
Properties
Molecular Formula |
C11H9NO4 |
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Molecular Weight |
219.19 g/mol |
IUPAC Name |
3-(carboxymethyl)-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c13-10(14)4-7-5-12-9-3-6(11(15)16)1-2-8(7)9/h1-3,5,12H,4H2,(H,13,14)(H,15,16) |
InChI Key |
XXLLQDUWZAXMCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC=C2CC(=O)O |
Origin of Product |
United States |
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